N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide
Overview
Description
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide is an organic compound that stands at the intersection of medicinal chemistry and organic synthesis. With a complex structure, it is used in various research and industrial applications, particularly in the field of pharmaceutical research.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular structures .
Mode of Action
It’s worth noting that similar compounds have been used as vital stains to follow bulk membrane-internalization and transport to the vacuole in yeast .
Biochemical Pathways
Similar compounds have been reported to influence vacuolar dynamics, detecting such events as segregation structure formation during mitosis, vacuole fission/fusion events, and vacuolar morphology in different classes of vacuolar protein sorting mutants .
Pharmacokinetics
The compound’s lipophilic nature suggests it may have good absorption and distribution characteristics .
Result of Action
Similar compounds have been used to study endosome to vacuole membrane transport in vitro .
Action Environment
The compound’s lipophilic nature suggests it may be influenced by the lipid composition of the cellular environment .
Preparation Methods
Synthetic routes for N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide generally start with the synthesis of the core pyrimidinyl structure, which is then elaborated through a series of reactions to introduce the diethylamino and methoxybenzene sulfonamide groups. Typical reaction conditions might include the use of strong bases, acidic catalysts, and temperature control to ensure product purity and yield. Industrial production often employs optimized synthetic routes, leveraging catalytic processes to maximize efficiency.
Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions:
Oxidation
: Potential oxidation of the methoxy group to form a corresponding hydroxyl derivative.
Reduction
: Reduction reactions primarily target the pyrimidinyl ring, potentially altering the aromaticity and leading to various reduced derivatives.
Substitution
Common reagents and conditions include the use of oxidizing agents like permanganates, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. These reactions often form derivatives that can be studied for their biological or chemical properties.
Scientific Research Applications
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide finds applications in several scientific fields:
Chemistry
: Used as a building block for the synthesis of more complex molecules.
Biology
: Studied for its interaction with various biological macromolecules.
Medicine
: Explored for its potential therapeutic effects, particularly in inhibiting enzymes or receptors involved in diseases.
Industry
: Utilized in the synthesis of dyes and pigments due to its complex structure and stability.
Comparison with Similar Compounds
When compared with other similar compounds, N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer specific reactivity and binding properties. Similar compounds might include other pyrimidinyl sulfonamides or aryl sulfonamides, each with variations in their substitution patterns that affect their chemical and biological activities.
Similar compounds include:
N-(4-{[4-(diethylamino)pyrimidin-2-yl]amino}phenyl)-sulfonamides
N-(4-{[6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamides
These compounds vary in their functional group placement, providing a broad spectrum of research opportunities to explore their distinct properties.
Properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S/c1-5-27(6-2)21-15-16(3)23-22(25-21)24-17-7-9-18(10-8-17)26-31(28,29)20-13-11-19(30-4)12-14-20/h7-15,26H,5-6H2,1-4H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIWBPCZMXALHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801123625 | |
Record name | N-[4-[[4-(Diethylamino)-6-methyl-2-pyrimidinyl]amino]phenyl]-4-methoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801123625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923216-86-8 | |
Record name | N-[4-[[4-(Diethylamino)-6-methyl-2-pyrimidinyl]amino]phenyl]-4-methoxybenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923216-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-[[4-(Diethylamino)-6-methyl-2-pyrimidinyl]amino]phenyl]-4-methoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801123625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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